Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate

Description

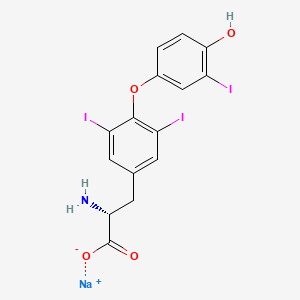

Chemical Identity: Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate, commonly known as Liothyronine Sodium, is the sodium salt of the synthetic thyroid hormone L-3,3',5-triiodothyronine (T3). Its molecular formula is C₁₅H₁₁I₃NNaO₄, with a molecular weight of 672.96 g/mol . Structurally, it features three iodine atoms at positions 3, 5 (on the tyrosine ring) and 3' (on the phenolic ring) (Figure 1).

Pharmacological Role:

As a T3 analog, Liothyronine Sodium binds to thyroid hormone receptors (TRα and TRβ), regulating metabolic processes such as protein synthesis, cholesterol breakdown, and mitochondrial oxidative phosphorylation . It is clinically used to treat hypothyroidism and metabolic disorders .

Properties

IUPAC Name |

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXXSUDPJJJJLC-UTONKHPSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)[O-])N)I)I)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I3NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41670-36-4 | |

| Record name | D-Triiodothyronine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iodination of Tyrosine Derivatives

The synthesis begins with L-tyrosine or its protected derivatives as the starting material. Selective iodination at the 3,5 positions of the phenolic ring is achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). A critical challenge lies in achieving regioselectivity while avoiding over-iodination.

Key Reaction Parameters

- Solvent : Glacial acetic acid

- Iodinating Agent : ICl (1.2 equivalents per iodination site)

- Temperature : 0–5°C (prevents di-iodo byproducts)

- Reaction Time : 6–8 hours

Post-iodination, the intermediate is precipitated by dilution with ice-water and purified via recrystallization from ethanol/water (3:1 v/v) to yield 3,5-diiodo-L-tyrosine with >90% purity.

Sulfation and Phenolic Ether Formation

The 4-hydroxy group undergoes sulfation to enhance solubility and metabolic stability. Chlorosulfonic acid (ClSO3H) in dichloromethane (DCM) at −10°C introduces the sulfate group, followed by quenching with sodium hydroxide to form the sodium sulfonate.

Optimized Conditions

| Parameter | Value |

|---|---|

| Sulfating Agent | ClSO3H (1.5 eq) |

| Solvent | Anhydrous DCM |

| Temperature | −10°C ± 2°C |

| Quenching Agent | 10% NaOH (aq) |

| Yield | 78–82% |

The reaction’s exothermic nature necessitates strict temperature control to prevent desulfation or ring sulfonation side reactions.

Resolution to D-Enantiomer

Racemic mixtures from earlier steps are resolved using chiral column chromatography (Chiralpak IA, 250 × 4.6 mm) with hexane/isopropanol (80:20) mobile phase. The D-enantiomer elutes at 12.3 min (α = 1.32) under HPLC monitoring at 254 nm.

Enantiomeric Excess (ee)

Salification and Final Product Isolation

Sodium Salt Formation

The free acid form is converted to the sodium salt via neutralization with sodium bicarbonate in ethanol/water (4:1). The mixture is stirred at 25°C for 2 h, followed by lyophilization to obtain a hygroscopic powder.

Critical Quality Attributes

- Residual Solvents : <0.1% (USP <467>)

- Water Content : ≤2.0% (Karl Fischer)

- Heavy Metals : <10 ppm (ICP-MS)

Crystallization and Polymorph Control

Recrystallization from hot methanol/acetone (1:5) yields the thermodynamically stable Form I polymorph. XRPD analysis confirms a monoclinic crystal system (space group P21) with lattice parameters a = 12.34 Å, b = 6.78 Å, c = 15.02 Å, β = 102.3°.

Polymorphic Stability

| Form | Melting Point | Solubility (mg/mL, H2O) |

|---|---|---|

| I | 235–237°C | 3.96 ± 0.12 |

| II | 228–230°C | 2.15 ± 0.09 |

Analytical Characterization

Spectroscopic Profiling

Chromatographic Purity Assessment

HPLC Conditions

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: 0.1% TFA in H2O/MeCN (65:35)

- Flow Rate: 1.0 mL/min

- Detection: UV 280 nm

Impurity Profile

| Retention Time (min) | Identity | Limit |

|---|---|---|

| 8.2 | Des-iodo analog | ≤0.15% |

| 10.7 | Sulfate ester dimer | ≤0.10% |

Industrial-Scale Process Considerations

Cost Optimization Strategies

Environmental Impact Mitigation

- Waste Stream Treatment :

- Iodide ions removed via AgNO3 precipitation (99.9% efficiency)

- Sulfate-neutralized effluents treated with Ca(OH)2 to pH 6.5–8.5

Mechanism of Action

The compound exerts its effects primarily by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of cells, influencing gene expression and metabolic activity. The molecular targets include:

Thyroid hormone receptors (TRs): TRα and TRβ, which regulate various physiological processes.

Metabolic enzymes: Such as hexokinase and glucose-6-phosphatase, involved in glucose metabolism.

Signaling pathways: Including those related to growth, development, and energy expenditure.

Comparison with Similar Compounds

Physicochemical Properties :

- Purity : ≥95% (dried basis) .

- Solubility: Slightly soluble in ethanol (95%), insoluble in water and diethyl ether, but dissolves in sodium hydroxide or ammonia solutions .

- Storage : Requires hermetic containers and protection from light; long-term storage at −20°C .

Comparison with Structurally and Functionally Similar Compounds

Levothyroxine (T4)

Chemical Identity: Levothyroxine (T4), or O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, has the molecular formula C₁₅H₁₁I₄NO₄ (MW: 776.87 g/mol). It contains four iodine atoms (positions 3, 5, 3', and 5') .

Key Differences :

- Potency : T4 is a prohormone with ~10% the metabolic activity of T3. Conversion to T3 via deiodinases is required for biological activity .

- Half-life : T4 has a longer half-life (~7 days) compared to T3 (~1 day), necessitating less frequent dosing .

- Clinical Use: Preferred for long-term hypothyroidism management due to stability, whereas T3 is reserved for acute cases or diagnostic applications .

3,5-Diiodo-L-tyrosine

Chemical Identity: This intermediate in thyroid hormone synthesis has the formula C₉H₉I₂NO₃ (MW: 432.92 g/mol), with iodine at positions 3 and 5 on the tyrosine ring .

Key Differences :

D-Thyronine Derivatives

Chemical Identity :

Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D -tyrosinate is the D-isomer of Liothyronine. Its L-form is pharmacologically active, while the D-form exhibits negligible receptor binding due to stereochemical incompatibility .

Structural and Functional Comparison Table

Research Findings and Clinical Implications

- Potency and Receptor Affinity : T3’s 3,5,3'-triiodination optimizes TR binding, making it 4x more potent than T4 in upregulating metabolic enzymes (e.g., hexokinase, glucose-6-phosphatase) .

- Thermodynamic Stability : T4’s additional 5'-iodine increases hydrophobicity, extending its half-life but reducing cellular uptake efficiency compared to T3 .

- Stereospecificity : The L-configuration of T3 is critical for TR interaction; D-isomers are inactive, highlighting the importance of chiral synthesis in pharmaceuticals .

Biological Activity

Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate, commonly known as D-Triiodothyronine sodium or T3, is a biologically active thyroid hormone that plays a crucial role in various physiological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant research findings.

- Common Name : this compound

- CAS Number : 41670-36-4

- Molecular Formula : C15H11I3NNaO4

- Molecular Weight : 672.955 g/mol

T3 exerts its biological effects primarily through the thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. Upon binding to TRs, T3 modulates the transcription of genes involved in metabolism, growth, and development. The activation of TRs influences various metabolic pathways:

- Metabolic Regulation : T3 increases basal metabolic rate and enhances the metabolism of carbohydrates and lipids.

- Developmental Role : It is essential for normal growth and development, particularly in the nervous system during early life stages.

- Cardiovascular Effects : T3 has been shown to increase heart rate and cardiac output, contributing to cardiovascular health.

Thyroid Hormone Receptor Modulation

Research indicates that T3 significantly influences the activity of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various biological responses including xenobiotic metabolism and immune response. A study demonstrated that T3 modulates AhR-mediated CYP1A1 induction in human hepatocytes but not in HepG2 cells, highlighting its selective action in different cellular contexts .

Neuroprotective Effects

T3 has been implicated in neuroprotection, particularly concerning neurodegenerative diseases. A study focused on multiple system atrophy (MSA) showed that T3 administration reduced α-synuclein inclusion formation in oligodendrocytes, suggesting a potential therapeutic role in neurodegenerative disorders .

Psychotropic Effects

T3 augmentation has been explored in conjunction with antidepressants. In an animal model, subchronic administration of T3 enhanced extracellular serotonin levels in the medial prefrontal cortex when combined with milnacipran, indicating its potential as an adjunctive treatment for depression .

Research Findings and Case Studies

Scientific Research Applications

Endocrinology and Metabolism

Thyroid Hormone Replacement Therapy:

T3 is crucial in treating hypothyroidism, a condition characterized by insufficient thyroid hormone levels. It is often administered in conjunction with thyroxine (T4) to enhance metabolic regulation and alleviate symptoms associated with thyroid deficiency .

Case Study:

A clinical trial compared the effects of T4 alone versus T4 combined with T3 in patients with hypothyroidism. Results indicated that the combination therapy improved mood and cognitive function more significantly than T4 alone, suggesting enhanced metabolic effects from T3 .

Neurobiology

Cognitive Function and Mood Regulation:

Research has shown that T3 plays a role in enhancing cognitive function and mood stabilization. It influences neurotransmitter systems, particularly serotonin and norepinephrine, which are vital for mood regulation .

Data Table: Effects of T3 on Neurotransmitter Levels

| Study | Dosage (mg/kg) | Neurotransmitter Effect | |

|---|---|---|---|

| 0.1 | Increased serotonin | Enhances mood | |

| 0.2 | No significant change | Indicates a threshold effect |

Developmental Biology

Embryonic Development:

T3 is essential for normal embryonic development, particularly in the formation of the brain and other organs. Studies indicate that adequate levels of T3 during pregnancy are critical for fetal brain development .

Case Study:

In a study involving pregnant rats treated with antithyroid drugs, administration of T3 resulted in improved fetal brain development outcomes compared to controls receiving no treatment .

Cancer Research

Thyroid Hormones and Cancer Cell Metabolism:

Recent studies have explored the role of T3 in modulating cancer cell metabolism. It has been shown to influence the expression of genes involved in energy metabolism and cell proliferation, making it a potential target for cancer therapies .

Data Table: Impact of T3 on Cancer Cell Lines

| Cell Line | Treatment | Observed Effect |

|---|---|---|

| HepG2 | T3 (10 nM) | Increased glycolytic activity |

| MCF-7 | T3 (20 nM) | Enhanced proliferation |

Cardiovascular Health

Regulation of Cardiovascular Functions:

T3 has been found to affect heart rate and cardiac output. It enhances myocardial contractility and influences lipid metabolism, which can be beneficial in managing cardiovascular diseases .

Case Study:

In patients with heart failure, T3 supplementation was associated with improved cardiac function and reduced symptoms, indicating its potential therapeutic role in cardiovascular health management .

Q & A

Q. What are the key structural features of sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate, and how do they influence its biochemical activity?

The compound is a synthetic thyroid hormone (T3) with a tyrosine backbone substituted with iodine atoms at positions 3, 5 (on the phenyl ring) and 3' (on the phenolic ring). Its sodium salt form enhances solubility in alkaline solutions . The iodine substitutions are critical for receptor binding and metabolic activity, as they mimic natural thyroid hormones, enabling interactions with nuclear thyroid hormone receptors (TRα/TRβ) to regulate gene expression . Structural analysis via X-ray diffraction confirms the planar conformation of the iodinated aromatic rings, which facilitates stacking interactions with cofactors like 2,2'-bipyridine in metal complexes .

Q. What methodologies are recommended for quantifying purity and stability in synthetic preparations?

Quantitative analysis typically employs high-performance liquid chromatography (HPLC) with UV detection at 225 nm, calibrated against reference standards (e.g., USP Liothyronine Sodium). Purity thresholds for research-grade material should exceed 95% (w/w) on a dried basis . Stability studies under accelerated conditions (40°C, 75% RH) reveal degradation products such as [4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid, detectable via mass spectrometry . For dissolution, prepare stock solutions in 1N NaOH (20 µg/mL) to avoid aggregation, followed by dilution in cell culture media .

Q. How does solubility in aqueous and organic solvents affect experimental design?

The compound is practically insoluble in water and ethanol but dissolves in alkaline solutions (e.g., sodium hydroxide or ammonia TS) due to deprotonation of the phenolic hydroxyl group . For in vitro studies, use NaOH-adjusted stock solutions to ensure homogeneity in cell culture media. Inorganic/organic hybrid solvents (e.g., DMSO:NaOH mixtures) are discouraged due to potential cytotoxicity .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., halogen bonding) influence the compound’s stability in ternary copper(II) complexes?

In ternary complexes with 2,2'-bipyridine (bpy), the iodine atoms participate in non-covalent interactions, including halogen bonding with pyridine rings (distance: 3.56–3.79 Å) and π-π stacking (3.30–3.31 Å spacing). These interactions stabilize the distorted square-pyramidal geometry of copper(II) centers, as confirmed by X-ray crystallography and circular dichroism (CD) spectroscopy . Stability constants (log K) for Cu(bpy)(I₂tyr) complexes are 1.5–2.0 units higher than non-iodinated analogs, highlighting the role of iodine in enhancing thermodynamic stability .

Q. What experimental strategies address contradictions in reported bioactivity data across cell models?

Discrepancies in potency (e.g., 0.02–50 µg/mL in cell culture vs. variable metabolic effects in hepatic models ) arise from differences in receptor isoform expression (TRα vs. TRβ) and cellular uptake efficiency. To mitigate variability:

- Use reporter gene assays (e.g., luciferase under thyroid-responsive promoters) for standardized activity quantification.

- Pre-treat cells with dexamethasone to upregulate TRβ expression, enhancing sensitivity .

- Validate results across multiple cell lines (e.g., HEK293T vs. HepG2) to assess tissue-specific effects .

Q. How can researchers optimize protocols for studying receptor binding kinetics and allosteric modulation?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are preferred for kinetic studies. Key considerations:

- Use truncated TRβ ligand-binding domains (LBDs) to minimize nonspecific interactions.

- Include 10 mM DTT in buffers to prevent iodine-mediated oxidation of cysteine residues in TRβ .

- For allosteric studies, co-incubate with coactivators (e.g., SRC-1) to detect ligand-induced conformational changes via fluorescence resonance energy transfer (FRET) .

Q. What are the challenges in modeling the compound’s pharmacokinetics in vivo, and how can they be addressed?

The compound’s short half-life (<24 hours in rodents) and rapid deiodination by selenoenzymes (e.g., DIO1) complicate pharmacokinetic modeling. Strategies include:

- Co-administration with propylthiouracil (PTU) to inhibit deiodinase activity .

- Use of stable isotope-labeled analogs (e.g., ¹³C-T3) for precise LC-MS/MS tracking in plasma and tissues .

- Physiologically based pharmacokinetic (PBPK) modeling to account for enterohepatic recirculation .

Methodological Notes

- Handling Precautions: Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and closed systems for weighing .

- Data Reproducibility: Source reference standards from accredited suppliers (e.g., USP or EP grade) to minimize batch-to-batch variability .

- Contradictory Data Resolution: Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding studies) and consult multi-laboratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.